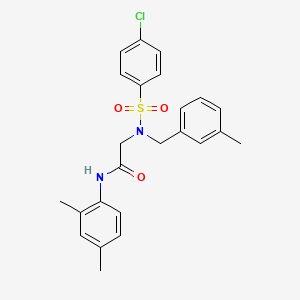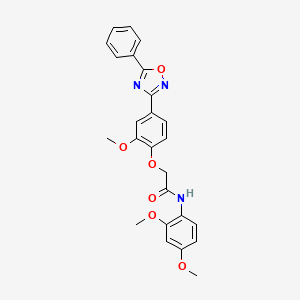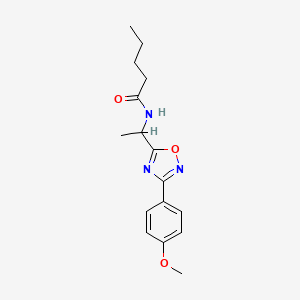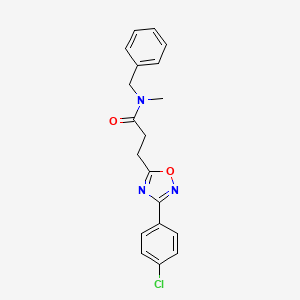
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide, also known as MOB, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. MOB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been linked to its anticancer activity. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has also been reported to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Activation of this pathway by 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been linked to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been shown to have various biochemical and physiological effects. Studies have reported that 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been reported to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been shown to have low toxicity and high selectivity for its targets, which makes it a promising compound for drug development. However, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has poor solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for research on 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide. Studies are needed to further elucidate its mechanism of action and optimize its therapeutic potential. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has shown promise in cancer research, and further studies are needed to determine its efficacy in preclinical and clinical trials. Additionally, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has potential applications in other fields, such as neuroprotection and anti-inflammatory activity, and further studies are needed to explore these areas. Finally, studies are needed to optimize the synthesis method of 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide and improve its solubility in water for better bioavailability.
Méthodes De Synthèse
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide can be synthesized using different methods, including the reaction between 2-amino-5-methoxybenzoic acid and N-phenylisothiocyanate, followed by the reaction of the resulting thiourea with ethyl chloroformate and sodium azide. Another method involves the reaction between 2-amino-5-methoxybenzoic acid and N-phenylisothiocyanate, followed by the reaction of the resulting thiourea with ethyl chloroformate and sodium azide. The yield of 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide using these methods ranges from 65% to 85%.
Applications De Recherche Scientifique
2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-14-8-7-13-18(19)20-24-22(28-25-20)17-12-6-5-11-16(17)21(26)23-15-9-3-2-4-10-15/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMZAMHJASXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)


![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)




![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)
